Methyl 2-azido-3-phenylprop-2-enoate
Description
Properties
CAS No. |
5256-71-3 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 2-azido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
HZPRAUOGOBIGGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves nucleophilic azidation of an α,β-unsaturated ester precursor. The reaction proceeds via conjugate addition of sodium azide (NaN₃) to the electron-deficient double bond of methyl 3-phenylprop-2-enoate (methyl cinnamate). The azide anion attacks the β-carbon, forming the azido adduct after protonation.
- Substrate Preparation : Methyl 3-phenylprop-2-enoate is synthesized via esterification of cinnamic acid or via Wittig reactions using methyl triphenylphosphoranylidene acetate.
- Azidation : The unsaturated ester (1 equiv) is reacted with NaN₃ (1.2–2.0 equiv) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 60–80°C for 6–24 hours.
- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate).
Optimization and Challenges
- Solvent Effects : Polar aprotic solvents like DMSO enhance azide nucleophilicity but may promote side reactions at elevated temperatures.
- Temperature Control : Reactions above 80°C risk azide decomposition, while lower temperatures (40–60°C) require extended reaction times.
- Yield : Reported yields range from 65% to 85%, depending on purity of the starting material and solvent choice.
Transition Metal-Catalyzed Azidation
Iron-Catalyzed Methodology
A robust alternative employs iron-based catalysts to facilitate azide transfer under milder conditions. For example, Fe(dpbz)Br₂ (Cat-1) enables efficient azidation in acetonitrile at 65°C.
- Catalyst Preparation : Fe(dpbz)Br₂ is synthesized by refluxing FeBr₂ with 1,2-bis(diphenylphosphino)benzene in ethanol.
- Reaction Setup : Methyl 3-phenylprop-2-enoate (0.5 mmol), Cat-1 (5 mol%), and NaN₃ (1.5 equiv) are stirred in anhydrous CH₃CN under N₂.
- Isolation : After 12–24 hours, the product is filtered through silica gel and chromatographed (yield: 78–89%).
Advantages Over Conventional Methods
- Reduced Side Reactions : The catalyst suppresses dimerization of the α,β-unsaturated ester.
- Broader Substrate Scope : Tolerates electron-withdrawing and donating groups on the phenyl ring.
Hypervalent Iodine-Mediated Azidation
Electrophilic Azidation Strategy
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), enable electrophilic azidation. This method is advantageous for sterically hindered substrates.
- Reagent Activation : PIDA (1.1 equiv) and trimethylsilyl azide (TMSN₃, 1.5 equiv) are combined in CH₂Cl₂ at 0°C.
- Substrate Addition : Methyl 3-phenylprop-2-enoate is added dropwise, and the mixture is stirred for 2–4 hours.
- Quenching and Purification : The reaction is quenched with Na₂S₂O₃, extracted, and purified (yield: 70–75%).
Limitations
- Cost : Hypervalent iodine reagents are expensive compared to NaN₃.
- Sensitivity : Moisture-sensitive conditions require rigorous anhydrous handling.
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Yield | Advantages |
|---|---|---|---|---|---|
| Nucleophilic Azidation | NaN₃ | DMSO/DMF | 60–80°C | 65–85% | Low cost, simple setup |
| Iron-Catalyzed | NaN₃, Fe(dpbz)Br₂ | CH₃CN | 65°C | 78–89% | High selectivity, scalable |
| Hypervalent Iodine | PIDA, TMSN₃ | CH₂Cl₂ | 0–25°C | 70–75% | Mild conditions, steric tolerance |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed through the reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
Methyl 2-azido-3-phenylprop-2-enoate is an organic compound with the molecular formula . It features an azido group () attached to a vinyl ester. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
This compound has several scientific research applications:
- Building block in organic synthesis It can be used to create more complex molecules.
- Bioconjugation reactions It can be used to label biomolecules with azido groups.
- Production of specialty chemicals and materials It has uses in industrial applications.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with various biological targets and other small molecules. Research indicates that azides can form stable adducts with proteins and nucleic acids, allowing for potential uses in bioconjugation techniques and targeted drug delivery systems.
Chemical Reactions
Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate undergoes various chemical reactions:
- Oxidation The azido group can be oxidized to form nitro compounds.
- Reduction The azido group can be reduced to form amines.
- Substitution The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include sodium azide for azidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Structural Comparison
This compound shares structural similarities with several other compounds that feature azido or vinyl functionalities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl (E)-2-Azido-3-(2-methoxyphenyl)prop-2-enoate | Contains a methoxy group on the phenyl ring | Different substitution pattern on the phenyl ring |
| Methyl (Z)-2-Azidoacrylate | Similar vinyl structure but lacks phenyl substituent | Simpler structure without aromatic character |
| Methyl 3-Azidopropanoate | Contains a propanoate chain instead of phenyl | Aliphatic instead of aromatic |
Mechanism of Action
The mechanism of action of methyl 2-azido-3-phenylprop-2-enoate involves its ability to undergo various chemical transformations, leading to the formation of bioactive compounds. The azido group is highly reactive and can participate in cycloaddition reactions, forming triazoles that interact with biological targets. These interactions can modulate various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table compares Methyl 2-azido-3-phenylprop-2-enoate with structurally related esters, highlighting key differences in functional groups and properties:

Key Observations :
- Azido vs. Cyano Groups: The azido group in this compound enables cycloaddition reactions absent in cyano-substituted analogs, expanding its utility in bioorthogonal chemistry .
- Phenyl vs. Alkyl Substituents: The phenyl ring enhances steric bulk and π-π stacking interactions compared to aliphatic esters like Methyl 2-hexenoate, influencing crystallization behavior and solubility .
Physicochemical Properties
- Hydrogen Bonding: The absence of hydroxyl groups (cf.
Research Findings and Challenges
- Its phenyl group likely promotes dense crystal packing, as seen in similar aromatic esters .
- Safety Considerations : Azido compounds require careful handling due to shock sensitivity, contrasting with safer esters like Methyl salicylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

